molecular formula C14H16N2O2 B1438514 Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 1170897-36-5

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No.: B1438514
CAS No.: 1170897-36-5
M. Wt: 244.29 g/mol
InChI Key: BWCMLFDWTHYEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate is a heterocyclic compound featuring a fused pyrido-benzimidazole core with a methyl ester group at position 7 and a methyl substituent at position 2. This structure combines aromatic and partially saturated moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-5-6-16-12-4-3-10(14(17)18-2)8-11(12)15-13(16)7-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMLFDWTHYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=C2C=CC(=C3)C(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzimidazoles with Pyridine Precursors

One common approach is the cyclization of 2-methylbenzimidazole derivatives with appropriately substituted pyridine or pyrimidine intermediates. This method often uses:

  • Polyphosphoric acid (PPA) or PPA-ZnCl₂ mixtures as cyclization agents.
  • Cascade mechanisms that enable ring closure and functional group rearrangements in a single step.

For example, the reaction of 2-methylbenzimidazole with substituted propanoic acids under PPA conditions leads to the formation of fused tetrahydropyrido-benzimidazole derivatives with methyl and carboxylate functionalities incorporated.

Michael Addition and Subsequent Cyclization

Another route involves:

  • Michael addition of benzimidazole-2-acetonitrile to arylidene malononitriles.
  • Subsequent cyclization and aromatization under reflux with base catalysts like piperidine.
  • Final modifications such as heating with formamide to introduce methyl and carboxylate groups.

This strategy allows the construction of complex fused heterocyclic systems similar to this compound.

Ring-Opening and Functionalization of Pyridone Derivatives

A related method involves the preparation of pyridone intermediates via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions starting from acyl-pyrone carboxylates. These intermediates undergo:

  • Ring-opening under reflux conditions.
  • Deprotection and hydrolysis steps to yield hydroxy-dihydropyrido-oxazine derivatives.
  • Subsequent reaction with amines and ammonium acetate or acetic acid to afford fused heterocycles.

While this method is more commonly applied to pyridone systems, it shares mechanistic elements with the synthesis of tetrahydropyrido-benzimidazole derivatives.

Detailed Reaction Conditions and Yields

Step/Method Reagents & Conditions Yield (%) Notes
Cyclization with PPA or PPA-ZnCl₂ 2-Methylbenzimidazole + substituted propanoic acids; PPA at elevated temperature Moderate to high (varies) Cascade mechanism; allows methyl and carboxylate substitution; single-step ring closure
Michael addition and cyclization Benzimidazole-2-acetonitrile + arylidene malononitriles; reflux in MeCN with piperidine; formamide heating Moderate to high Enables formation of pyrido-benzimidazole framework with methyl and carboxylate groups
ANRORC and ring-opening of pyridones 5-Acyl-4-pyrone-2-carboxylate + 2,2-dimethoxyethylamine; reflux in toluene; acidic deprotection 30–90 Multi-step; intermediate hydroxy-dihydropyrido-oxazine-1,8-diones formed; functionalization by amines

Optimization and Research Findings

  • Use of polyphosphoric acid (PPA) is critical for effective cyclization and high yields in the formation of fused tetrahydropyrido-benzimidazole systems.
  • Microwave irradiation and polar aprotic solvents like DMF have been reported to enhance reaction rates and yields in related pyrimido-benzimidazole syntheses, suggesting potential applicability for this compound class.
  • The choice of amine and acid additives (e.g., ammonium acetate vs. acetic acid) influences the selectivity and purity of the final product in ring-closure steps involving oxazine intermediates.
  • Reaction times vary from a few hours to over 12 hours depending on temperature and solvent system, with reflux conditions commonly employed to drive cyclization to completion.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Mechanism Advantages Limitations
1 2-Methylbenzimidazole + substituted acids Polyphosphoric acid (PPA), heat Cascade cyclization Single-step, functional group tolerance Requires strong acid, high temp
2 Benzimidazole-2-acetonitrile + malononitriles Piperidine, MeCN reflux, formamide heating Michael addition + cyclization Versatile, allows substitutions Multi-step, moderate complexity
3 5-Acyl-4-pyrone-2-carboxylate + amines Toluene reflux, acidic deprotection, amine addition ANRORC ring-opening + functionalization Good yields, well-studied intermediates Multi-step, sensitive to substituents

Chemical Reactions Analysis

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the ring system, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.

    Industry: It can be used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparison with Similar Compounds

Structural Analogues

(a) Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate (QZ-1560)
  • Key Difference : Lacks the 3-methyl group present in the target compound.
  • Purity : 98% (Combi-Blocks, QZ-1560) .
  • However, the discontinued status of a closely related compound (3D-FM132152) suggests challenges in commercial availability or synthesis scalability .
(b) 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c)
  • Key Difference : Features an imidazo[1,2-a]pyrimidine core instead of pyrido-benzimidazole, with fluorophenyl and methyl substituents.
  • Synthesis : Achieved 77% yield via a triethylamine-mediated reaction .
  • Implications : The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the target compound’s benzimidazole system, which could be advantageous in drug design.
(c) Spiro-imidazo[4,5-c]pyridine Derivatives (QP-5315, QZ-6473)
  • Key Difference : Incorporate spirocyclic or piperidine-fused imidazo[4,5-c]pyridine systems.
  • Purity : 95% (QP-5315, QZ-6473) .
  • Implications : Spiro architectures confer conformational rigidity, which may improve target selectivity in medicinal chemistry applications compared to the more flexible tetrahydropyrido-benzimidazole scaffold.

Physicochemical and Functional Properties

Property Target Compound QZ-1560 2c QZ-6473
Core Structure Pyrido-benzimidazole Pyrido-benzimidazole Imidazo-pyrimidine Spiro-imidazo-pyridine
Substituents 3-methyl, 7-COOCH₃ 7-COOCH₃ 3-COOCH₃, 7-CH₃, 2-Ph(F)₂ Spiro-piperidine, 1'-methyl
Purity N/A 98% N/A 95%
Synthesis Accessibility Likely challenging Discontinued High (77% yield) Commercially available

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate?

  • Methodological Answer : One-pot multicomponent reactions under neat or solvent-based conditions (e.g., anhydrous toluene) are commonly employed. Key reagents include ammonium acetate (2.2 eq) and substituted acetylacetone derivatives (1.2 eq). Reaction temperatures of 150°C for 8–12 hours yield intermediates, followed by purification via HPLC or recrystallization (ethanol/DMF). Optimize yield (62–81%) by adjusting substituent reactivity and solvent polarity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to assign proton environments (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ 7.1–8.5 ppm) and carbon shifts. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and nitrile groups (~2200 cm⁻¹). HRMS validates molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment. For HRMS discrepancies, verify ionization methods (ESI vs. MALDI) and isotopic patterns. Cross-validate purity via HPLC with orthogonal columns (C18 vs. phenyl-hexyl) .

Q. What in vitro and in vivo models are suitable for evaluating its biological activity?

  • Methodological Answer : For anti-tubercular activity, use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC ≤1 µg/mL). In vivo efficacy can be tested in murine TB models with oral dosing (10–50 mg/kg). Monitor hepatotoxicity via ALT/AST levels and compare to rifampicin controls .

Q. How do substituent variations on the pyrido-benzimidazole core influence bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at position 8 to enhance anti-TB activity but monitor cytotoxicity. Methyl groups at position 3 improve metabolic stability, while carboxylate esters (e.g., ethyl vs. methyl) modulate solubility. SAR studies require parallel synthesis and logP analysis .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular docking against M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess stability of hydrogen bonds with Thr196 and hydrophobic interactions with Phe148. Compare binding energies (ΔG) to known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.